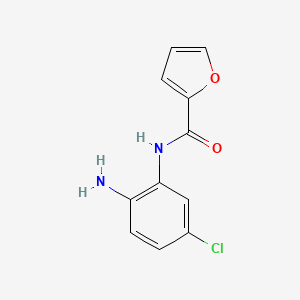

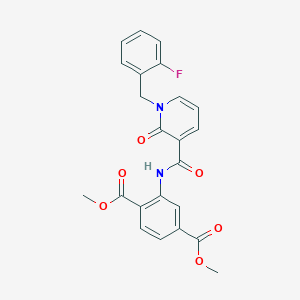

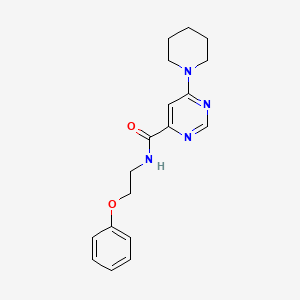

![molecular formula C20H23N3O3 B2498647 N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 931682-71-2](/img/structure/B2498647.png)

N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For example, a study by Mazurov (2000) describes a traceless solid-phase synthesis of benzimidazoles, showcasing the versatility and adaptability of synthetic strategies for benzimidazole derivatives (Mazurov, 2000).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of molecular structures, often modified to enhance specific biological activities. For instance, X-ray crystallography studies have elucidated the detailed molecular structures of various benzimidazole compounds, revealing the influence of substituents on molecular conformation and intermolecular interactions (Ha, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo a variety of chemical reactions, including N-alkylation, sulfonation, and oxidation, to introduce different functional groups. These reactions significantly affect the chemical properties of the molecules, such as their solubility, stability, and reactivity (Sanna et al., 1997).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of specific functional groups (Xu & Wang, 2008).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards different reagents, are influenced by the substitution pattern on the benzimidazole core. These properties are essential for the biological activity and pharmacokinetic profile of these compounds (Camerman et al., 2005).

科学的研究の応用

Antihistaminic and Antiallergic Agents

Benzimidazole derivatives have been synthesized and tested for their antihistaminic activity both in vitro and in vivo. These compounds, particularly those with a substituted-oxyethyl group at the 1-position of the benzimidazole nucleus, exhibit potent antihistaminic activity. This suggests their potential application in developing new antihistaminic agents, with some compounds being more potent than existing medications like chlorpheniramine maleate and showing promising results for clinical evaluation (Iemura et al., 1986).

Antimicrobial and Antimalarial Activities

Novel benzothiazole-substituted β-lactam hybrids, synthesized from (benzo[d]thiazol-2-yl)phenol, exhibited moderate antimicrobial activities against various bacterial strains and potent antimalarial properties. These findings highlight the potential of benzimidazole derivatives in creating new antimicrobial and antimalarial medications (Alborz et al., 2018).

Antifungal and Antiprotozoal Activities

Synthesis of benzimidazole derivatives has led to the discovery of compounds with significant antifungal and antiprotozoal activities. These derivatives have shown potent inhibitory effects against various protozoan species, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting their utility in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Gastroprotective Effects

Certain benzimidazole derivatives, like β3 adrenoceptor agonists, have demonstrated gastroprotective effects in animal models. These effects include significant reduction in gastric ulceration and enhancement of gastric mucosal blood flow, indicating the potential for benzimidazole-based compounds in treating gastrointestinal disorders (Sevak et al., 2002).

特性

IUPAC Name |

N-[[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-15(24)22(2)14-20-21-18-9-4-5-10-19(18)23(20)11-12-26-17-8-6-7-16(13-17)25-3/h4-10,13H,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQLAHXGWODUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

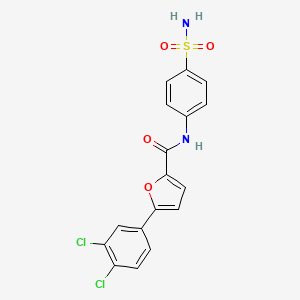

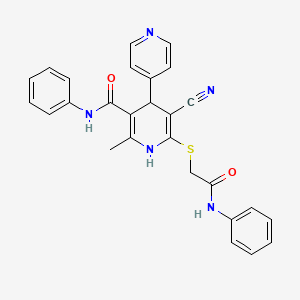

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)

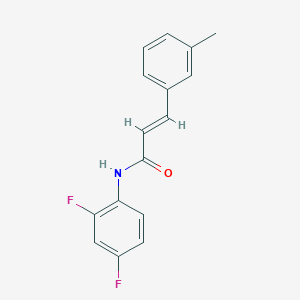

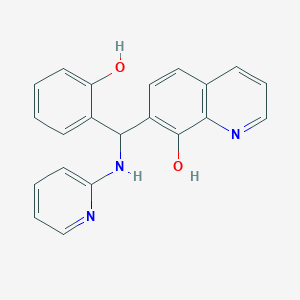

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

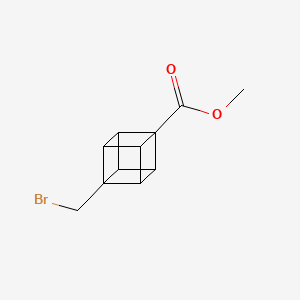

![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)